molecular formula C11H16Cl3N B1372250 [1-(3,4-Dichlorophenyl)ethyl](propyl)amine hydrochloride CAS No. 1171069-08-1

[1-(3,4-Dichlorophenyl)ethyl](propyl)amine hydrochloride

Cat. No. B1372250
CAS RN: 1171069-08-1
M. Wt: 268.6 g/mol
InChI Key: ZWWRVMHAWGIATM-UHFFFAOYSA-N
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Description

“1-(3,4-Dichlorophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1171069-08-1 . It has a molecular weight of 268.61 and its IUPAC name is N-[1-(3,4-dichlorophenyl)ethyl]-1-propanamine hydrochloride . It is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15Cl2N.ClH/c1-3-6-14-8(2)9-4-5-10(12)11(13)7-9;/h4-5,7-8,14H,3,6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder . Its molecular weight is 268.61 . The InChI code for this compound is 1S/C11H15Cl2N.ClH/c1-3-6-14-8(2)9-4-5-10(12)11(13)7-9;/h4-5,7-8,14H,3,6H2,1-2H3;1H .

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • Korošec et al. (2006) developed a novel synthetic route for a compound closely related to 1-(3,4-Dichlorophenyl)ethylamine hydrochloride, highlighting the chemical's potential in the synthesis of complex molecular structures (Korošec et al., 2006).
    • Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with another compound, leading to the discovery of novel reaction products and contributing to the understanding of complex chemical reactions (Jäger et al., 2002).
  • Pharmaceutical Applications :

    • Vukics et al. (2002) presented a novel industrial synthesis of sertraline hydrochloride, which involves a compound similar to 1-(3,4-Dichlorophenyl)ethylamine hydrochloride. This demonstrates the role of such compounds in the development of effective antidepressants (Vukics et al., 2002).
    • Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, where a structurally similar compound to 1-(3,4-Dichlorophenyl)ethylamine hydrochloride was used, indicating its potential in receptor-targeted drug development (Croston et al., 2002).
  • Bioconjugation and Analytical Methods :

    • Nakajima and Ikada (1995) studied the mechanism of amide formation in bioconjugation using a compound structurally related to 1-(3,4-Dichlorophenyl)ethylamine hydrochloride, showing its application in biochemical and medical research (Nakajima & Ikada, 1995).
    • Totaro et al. (2016) conducted a systematic investigation of bioconjugation reactions involving carboxylated peptides, where compounds similar to 1-(3,4-Dichlorophenyl)ethylamine hydrochloride were used. This highlights its role in the study of peptide and protein modifications (Totaro et al., 2016).

Safety And Hazards

The safety information for this compound indicates that it has a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

N-[1-(3,4-dichlorophenyl)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-3-6-14-8(2)9-4-5-10(12)11(13)7-9;/h4-5,7-8,14H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWRVMHAWGIATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C1=CC(=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dichlorophenyl)ethyl](propyl)amine hydrochloride

CAS RN

1171069-08-1
Record name Benzenemethanamine, 3,4-dichloro-α-methyl-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171069-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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